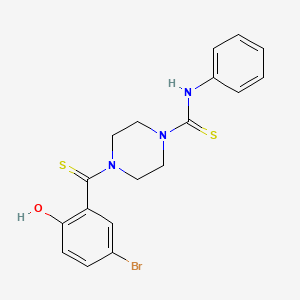

4-(5-bromo-2-hydroxybenzenecarbothioyl)-N-phenylpiperazine-1-carbothioamide

Description

This compound is a piperazine-1-carbothioamide derivative featuring a 5-bromo-2-hydroxybenzenecarbothioyl substituent and an N-phenyl group. Its structure combines a thioamide-functionalized piperazine core with aromatic and halogenated motifs, which are critical for its physicochemical and biological properties. Such derivatives are often synthesized via nucleophilic substitution or condensation reactions involving isothiocyanates and piperazine intermediates .

Properties

IUPAC Name |

4-(5-bromo-2-hydroxybenzenecarbothioyl)-N-phenylpiperazine-1-carbothioamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18BrN3OS2/c19-13-6-7-16(23)15(12-13)17(24)21-8-10-22(11-9-21)18(25)20-14-4-2-1-3-5-14/h1-7,12,23H,8-11H2,(H,20,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GARWFVDKHVPZFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C(=S)C2=C(C=CC(=C2)Br)O)C(=S)NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18BrN3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-bromo-2-hydroxybenzenecarbothioyl)-N-phenylpiperazine-1-carbothioamide typically involves multiple steps. One common approach is the condensation reaction between 5-bromo-2-hydroxybenzaldehyde and N-phenylpiperazine in the presence of a suitable catalyst. The reaction is carried out in a solvent such as methanol or ethanol, and the mixture is heated under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

4-(5-bromo-2-hydroxybenzenecarbothioyl)-N-phenylpiperazine-1-carbothioamide undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

Reduction: The bromine atom can be reduced to form a dehalogenated product.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Dehalogenated products.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(5-bromo-2-hydroxybenzenecarbothioyl)-N-phenylpiperazine-1-carbothioamide has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds and other complex organic molecules.

Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its unique structural features.

Medicine: Explored for its potential therapeutic applications in treating various diseases, including cancer and bacterial infections.

Industry: Utilized in the development of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 4-(5-bromo-2-hydroxybenzenecarbothioyl)-N-phenylpiperazine-1-carbothioamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and inducing cell death in cancer cells .

Comparison with Similar Compounds

Comparison with Structural Analogs

4-(1H-Benzo[d]imidazol-2-yl)-N-phenylpiperazine-1-carbothioamide (4a)

- Structure : Replaces the bromo-hydroxybenzenecarbothioyl group with a benzimidazole moiety.

- Synthesis : Prepared via reaction of phenyl isothiocyanate with 1-(1H-benzimidazol-2-yl)piperazine under mild conditions .

- Key Data :

JNU-SM919 (C26H29ClN4O2S)

- Structure : Contains a methylpiperazine core with a chlorophenyl substituent.

- Biological Activity : Demonstrates antifungal efficacy against Candida albicans (MIC: 8 µg/mL) by targeting the δ subunit of F1Fo-ATP synthase .

4-Benzyl-N-methylpiperazine-1-carbothioamide

- Structure : Features a benzyl group and methyl substitution on the piperazine nitrogen.

4-(2-{2,4-Dioxo-3-azatricyclo[...]}-ethyl)-N-phenylpiperazine-1-carbothioamide

- Structure : Incorporates a tricyclic aromatic system.

- Physicochemical Properties :

Physicochemical and Pharmacokinetic Properties

Notes:

- The bromo-hydroxy group in the target compound increases polarity (higher TPSA) compared to non-hydroxylated analogs.

- Halogenation (Br) enhances molecular weight and may improve binding affinity via hydrophobic interactions.

Biological Activity

Overview of the Compound

Chemical Structure : The compound is characterized by its piperazine core, which is substituted with a 5-bromo-2-hydroxybenzenecarbothioyl group and an N-phenyl moiety. This structure suggests potential interactions with biological targets due to the presence of both hydrophobic and hydrophilic regions.

Molecular Formula : C18H20BrN3O2S2

Pharmacological Properties

- Antimicrobial Activity : Compounds similar to piperazine derivatives have shown varying degrees of antimicrobial activity. The presence of bromine and hydroxyl groups may enhance this activity through mechanisms such as disrupting bacterial cell walls or interfering with metabolic pathways.

- Anticancer Potential : Some studies have indicated that piperazine derivatives exhibit anticancer properties by inducing apoptosis in cancer cells. The specific mechanism may involve the modulation of signaling pathways related to cell survival and proliferation.

- Neuropharmacological Effects : Piperazine compounds are often investigated for their effects on the central nervous system. They may act as anxiolytics or antidepressants, potentially influencing neurotransmitter systems such as serotonin and dopamine.

Case Studies

- Study on Antimicrobial Efficacy : A study evaluating a series of piperazine derivatives, including those with similar substituents, found significant inhibitory effects against various bacterial strains, suggesting that modifications to the piperazine scaffold can enhance antimicrobial potency.

- Cancer Cell Line Testing : Research involving piperazine-based compounds has shown promising results in inhibiting growth in several cancer cell lines, indicating a potential for further development into therapeutic agents.

Research Findings

- Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that specific substitutions on the piperazine ring can significantly influence biological activity. For example, the introduction of electron-withdrawing groups like bromine can enhance binding affinity to target proteins.

- Toxicity Studies : Preliminary toxicity assessments are crucial for understanding safety profiles. Compounds with similar structures have been evaluated for cytotoxicity, indicating that while some exhibit low toxicity, others may pose risks at higher concentrations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.